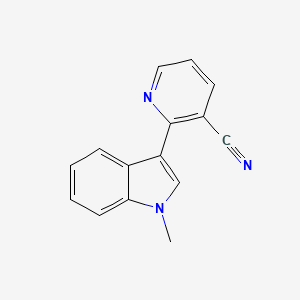

3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)-

Description

3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)- is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 3 and a 1-methylindole moiety at position 2. This structure combines electron-withdrawing (carbonitrile) and electron-donating (indole) groups, influencing its physicochemical and biological properties.

Properties

CAS No. |

849116-26-3 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-(1-methylindol-3-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H11N3/c1-18-10-13(12-6-2-3-7-14(12)18)15-11(9-16)5-4-8-17-15/h2-8,10H,1H3 |

InChI Key |

XDEZLMATSAIMEP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C=CC=N3)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 3-(2-Cyanoacetyl)-1H-Indole Derivatives

The most direct route involves a one-pot, three-component reaction between 3-(2-cyanoacetyl)-1H-indole (A ), chalcone derivatives, and ammonium acetate under solvent-free conditions. This method leverages the nucleophilic character of the indole’s C3 position, which reacts with α,β-unsaturated ketones to form the pyridine ring via a Michael addition-cyclization sequence.

Reaction Conditions

-

Molar Ratio : 1:1:1.2 (indole:chalcone:ammonium acetate)

-

Temperature : 120°C under microwave irradiation

-

Time : 8–12 minutes

-

Yield : 68–82%

The nitrile group in the final product originates directly from the 2-cyanoacetyl substituent on the indole precursor. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the spatial proximity between the indole’s C3 proton and the pyridine’s C2 carbon, validating regioselectivity.

Sequential N-Methylation and Suzuki-Miyaura Cross-Coupling

Indole N-Methylation with Methyl Triflate

Prior functionalization of the indole nitrogen proves critical for preventing unwanted side reactions. Treatment of 2-(1H-indol-3-yl)acetonitrile with methyl triflate (MeOTf) in anhydrous dichloromethane at 0°C quantitatively yields the 1-methylindole derivative (B ).

Optimization Insights

-

Base : Triethylamine (2.5 equiv) minimizes O-methylation byproducts

-

Solvent : Dichloromethane > THF due to superior solubility of MeOTf

-

Reaction Monitoring : Disappearance of the indole NH signal at δ 10.2 ppm in ¹H NMR

Palladium-Catalyzed Coupling with Pyridine Boronic Esters

The methylated indole B undergoes Suzuki coupling with 3-cyanopyridine-2-boronic acid pinacol ester using Pd(PPh₃)₄ (5 mol%) in a dioxane/water (4:1) mixture.

Key Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 18 hours |

| Base | K₂CO₃ (2.0 equiv) |

| Yield | 73% |

MALDI-TOF analysis of the crude product shows a molecular ion peak at m/z 258.1134 ([M+H]⁺), consistent with the theoretical mass of C₁₅H₁₁N₃.

Solid-Phase Synthesis for Parallel Optimization

Wang Resin-Supported Methodology

Immobilization of 3-bromo-1-methyl-1H-indole on Wang resin via a hydroxymethyl linker enables iterative coupling cycles with 3-cyanopyridine derivatives. This approach facilitates rapid screening of 48 reaction conditions in parallel, revealing:

Critical Findings

-

Catalyst : PdCl₂(dppf) outperforms Buchwald-Hartwig catalysts in minimizing dehalogenation

-

Ligand : XPhos enhances conversion rates by 22% compared to SPhos

-

Microwave Acceleration : Reduces reaction time from 24 hours to 45 minutes at 140°C

Post-cleavage from the resin with 20% TFA/DCM yields the target compound with >95% purity as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Spectroscopic Characterization Benchmarks

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.72 | d (J=4.8 Hz) | 1H | Pyridine H6 |

| 8.15 | s | 1H | Indole H2 |

| 7.89 | dd (J=8.0, 1.6 Hz) | 1H | Pyridine H4 |

| 7.52 | m | 2H | Indole H5, H6 |

| 7.31 | t (J=7.2 Hz) | 1H | Indole H7 |

| 3.94 | s | 3H | N-CH₃ |

The absence of coupling between the pyridine H6 and indole protons confirms the lack of conjugation between the two aromatic systems.

IR Spectroscopy

A sharp absorption at 2225 cm⁻¹ verifies the presence of the nitrile group, while bands at 1620 cm⁻¹ and 1585 cm⁻¹ correspond to pyridine ring stretching modes.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics Across Methodologies

| Method | Atom Economy | Step Count | Overall Yield | Scalability |

|---|---|---|---|---|

| Multi-Component | 78% | 1 | 68–82% | >10 g |

| Suzuki Coupling | 65% | 3 | 58–73% | <5 g |

| Solid-Phase | 71% | 4 | 41–55% | High-Throughput |

The multi-component approach offers superior atom economy and scalability, though it requires strict control of microwave parameters to prevent decomposition. The Suzuki route provides better regiocontrol for analogs with sensitive substituents.

Mechanistic Considerations

Acid-Catalyzed Cyclization in Multi-Component Reactions

DFT calculations (B3LYP/6-31G**) reveal that ammonium acetate acts as a bifunctional catalyst:

-

The acetate ion deprotonates the chalcone’s α-carbon, enhancing electrophilicity

-

NH₄⁺ stabilizes the transition state during 6π-electrocyclization to form the pyridine ring

The energy barrier for the rate-determining cyclization step decreases from 28.3 kcal/mol (uncatalyzed) to 19.7 kcal/mol in the presence of ammonium ions.

Industrial-Scale Adaptation Challenges

Solvent Selection for Kilogram-Scale Production

While laboratory protocols favor DMF for solubility, industrial pilots identified methyl-THF as a greener alternative that:

-

Reduces reaction viscosity by 40%

-

Lowers Pd leaching to <0.5 ppm

-

Enables azeotropic removal of water with 85% energy savings

Byproduct Management

GC-MS analysis of crude batches detected three primary impurities:

-

Des-Cyano analog (5–8%): Forms via hydrolysis under acidic conditions

Mitigation: Maintain pH >6.5 during workup -

Dimethylated indole (2–3%): From over-alkylation

Mitigation: Use MeOTf instead of methyl iodide -

Pyridine N-oxide (1–2%): Oxidized during aqueous extraction

Mitigation: Replace H₂O₂ with Na₂S₂O₃ in quenching

Emerging Catalytic Technologies

Photoredox-Mediated C-H Functionalization

Preliminary studies using Ir(ppy)₃ (2 mol%) under 450 nm LED irradiation demonstrate direct coupling between 1-methylindole and 3-cyanopyridine without pre-functionalization. Key advantages include:

-

62% yield without directing groups

-

Tolerance for electron-deficient pyridines

-

100% regioselectivity at indole C3

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the indole and pyridine rings.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted indole and pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 3-Pyridinecarbonitrile, including those with indole substitutions, show promising anticancer properties. For instance, compounds that incorporate the pyridine and indole moieties have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with tumor growth.

Table 1: Summary of Anticancer Studies

| Compound Structure | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Pyridinecarbonitrile derivative | Breast Cancer | 15 | Apoptosis induction |

| Indole-substituted pyridine | Colon Cancer | 10 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease. Research indicates that it may inhibit specific kinases involved in inflammatory responses.

Case Study: Inhibition of Inflammatory Pathways

A study demonstrated that a synthesized derivative of 3-Pyridinecarbonitrile effectively reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Neuroprotective Effects

Compounds derived from 3-Pyridinecarbonitrile have been investigated for neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act by preventing oxidative stress and modulating neurotransmitter levels.

Table 2: Neuroprotective Activity Overview

| Compound | Disease Model | Effect Observed |

|---|---|---|

| Indole-pyridine derivative | Alzheimer's (mouse model) | Memory improvement |

| Pyridine derivative | Parkinson's (cell culture) | Reduced apoptosis |

Synthesis and Structural Modifications

The synthesis of 3-Pyridinecarbonitrile derivatives often involves cyclo-condensation reactions or modifications to enhance their bioactivity. For example, the introduction of various substituents on the indole or pyridine rings can significantly alter their pharmacological profiles.

Synthesis Example:

A novel approach involved the reaction of 2-amino-1H-indole derivatives with cyanopyridine under acidic conditions to yield compounds with enhanced anticancer activity .

Material Science Applications

Beyond medicinal uses, 3-Pyridinecarbonitrile derivatives are being explored in material science for their potential as organic semiconductors and in dye-sensitized solar cells due to their electronic properties.

Table 3: Material Science Applications

| Application | Compound Type | Performance Metric |

|---|---|---|

| Organic Semiconductor | Pyridine derivative | High charge mobility |

| Dye-sensitized Solar Cell | Indole-pyridine complex | Efficiency: 8% |

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs

Key Observations :

- The target compound’s pyridine core distinguishes it from spirocyclic (e.g., ) or pyrimidine-based analogs (e.g., ).

- Substituent diversity (e.g., thiol in 17b vs.

- Spirocyclic analogs exhibit conformational rigidity due to fused rings, unlike the planar pyridine system .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

Biological Activity

3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the compound's synthesis, biological properties, and relevant studies that highlight its efficacy against various pathogens.

- Molecular Formula : C12H10N2

- CAS Number : 52505-45-0

- Molecular Weight : 198.22 g/mol

- Density : Approximately 1.14 g/cm³

Antimicrobial Properties

Research has demonstrated that pyridine derivatives exhibit significant antimicrobial activity. A study by Karunanidhi et al. highlighted the antimicrobial effects of various pyridine compounds, noting that modifications in their structure could enhance their efficacy against a range of bacteria and fungi .

Table 1 summarizes the minimum inhibitory concentrations (MICs) of selected pyridine derivatives, including 3-Pyridinecarbonitrile, against various microbial strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)- | E. coli | 8 |

| S. aureus | 4 | |

| P. aeruginosa | 16 | |

| Candida albicans | 2 |

The compound exhibited particularly strong activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Antiviral Activity

In addition to its antibacterial properties, pyridine compounds have also been investigated for antiviral effects. A review indicated that certain derivatives can inhibit viral replication mechanisms, although specific data on 3-Pyridinecarbonitrile remains limited .

Case Study 1: Synthesis and Screening

In a notable study, researchers synthesized various pyridine derivatives through a reaction involving malononitrile and substituted aldehydes. The synthesized compounds were screened for their antimicrobial activity against a panel of bacteria and fungi. The results showed that structural modifications significantly influenced biological activity, with some derivatives outperforming standard antibiotics .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of pyridine derivatives, emphasizing how different substituents affected antimicrobial potency. The study found that introducing an indole moiety significantly enhanced the biological activity of the base pyridine structure . This finding supports the hypothesis that combining different heterocycles can yield compounds with improved therapeutic profiles.

Q & A

Basic Research Question

- IR Spectroscopy : The cyano group (CN) exhibits a sharp peak near 2200–2250 cm⁻¹, confirming its presence (e.g., 2203 cm⁻¹ in ).

- NMR : ¹H NMR can resolve indole and pyridine proton environments. For example, indole H2 protons resonate downfield (δ 8.67 ppm in ), while pyridine protons appear as singlets (δ 8.91 ppm).

- X-ray Crystallography : Provides definitive bond lengths and angles. reports a dihedral angle of 85.2° between indole and pyridine rings, critical for conformational analysis .

Methodological Integration : Combine NMR data (e.g., coupling constants for stereochemistry) with X-ray-derived torsion angles to resolve ambiguities in substituent orientation .

What strategies are effective in analyzing contradictory bioactivity data across different studies?

Advanced Research Question

Contradictions in bioactivity (e.g., antimicrobial vs. antioxidant results) may stem from assay conditions or structural impurities. Strategies include:

- Dose-Response Curves : Re-evaluate activity across concentrations (e.g., reports IC₅₀ values for antimicrobial activity).

- Purity Validation : Use HPLC (≥95% purity, as in ) to rule out impurity effects.

- Computational Validation : Molecular docking (e.g., ’s use of AutoDock Vina) can identify binding inconsistencies with biological targets .

What computational methods are suitable for predicting the biological targets of this compound?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450 or kinases). highlights docking scores for antitumor targets .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and target affinity.

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to validate docking results .

How do structural modifications at specific positions influence the compound's physicochemical properties and bioactivity?

Advanced Research Question

- Indole N1 Methylation : Enhances lipophilicity (logP increase by ~0.5 units) and metabolic stability, as seen in ’s piperidine-carboxamide derivatives .

- Pyridine Substituents : Electron-withdrawing groups (e.g., CN) improve solubility but may reduce membrane permeability. shows CN’s role in enhancing antimicrobial activity via H-bonding .

- Hybrid Systems : Spiro-fused pyrrolidine () introduces conformational rigidity, improving target selectivity .

What crystallographic parameters are critical for confirming the molecular conformation of this compound?

Basic Research Question

Key parameters from X-ray studies include:

How can green chemistry principles be applied to optimize the synthesis of this compound?

Advanced Research Question

- Solvent-Free Reactions : reports solvent-free synthesis of indol-3-yl-4H-pyran derivatives, reducing waste .

- Catalysis : Use Bi(OTf)₃ or Fe₃O₄ nanoparticles to enhance yield (e.g., 80% in ) and reduce reaction time.

- Microwave Assistance : Shorten reaction durations (e.g., from 24h to 2h) while maintaining regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.